N1-Pyridin-3-yl-ethane-1,2-diamine Dihydrochloride (CAS 1965308-83-1): A Comprehensive Technical Guide for Drug Development
N1-Pyridin-3-yl-ethane-1,2-diamine Dihydrochloride (CAS 1965308-83-1): A Comprehensive Technical Guide for Drug Development
Executive Summary
In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride (CAS: 1965308-83-1) [1] has emerged as a highly versatile bifunctional scaffold. Featuring a pyridine ring coupled with an ethylenediamine linker, this compound serves as a critical pharmacophore in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and targeted protein degraders (PROTACs).
This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, handling protocols, and mechanistic applications in medicinal chemistry.
Physicochemical Profiling & Structural Logic
Understanding the structural nuances of this molecule is essential for its successful integration into complex synthetic pipelines. The compound is commercially supplied as a dihydrochloride salt rather than the free base (CAS: 62491-92-3) [2].
Causality in Salt Selection: The free base form of primary/secondary aliphatic amines is prone to rapid atmospheric oxidation and carbon dioxide absorption (forming carbamates). The dihydrochloride salt protonates both the primary aliphatic amine and the secondary amine (or pyridine nitrogen), drastically increasing shelf-life, reducing volatility, and enhancing aqueous solubility for in vitro biological assays [3].
Table 1: Quantitative Chemical Properties
| Property | Specification / Value |
| Chemical Name | N1-(pyridin-3-yl)ethane-1,2-diamine dihydrochloride |
| Primary CAS Number | 1965308-83-1 |
| Free Base CAS Number | 62491-92-3 |
| Molecular Formula | C₇H₁₁N₃ · 2HCl (or C₇H₁₃Cl₂N₃) |
| Molecular Weight | 210.10 g/mol |
| Canonical SMILES | Cl.Cl.NCCNC1=CC=CN=C1 |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility Profile | High in H₂O and DMSO; Insoluble in Hexane/Ether |
Synthetic Methodologies & Workflows
Synthesizing N1-Pyridin-3-yl-ethane-1,2-diamine requires overcoming the inherent electronic deactivation of the pyridine ring. Unlike 2-halopyridines or 4-halopyridines, which readily undergo Nucleophilic Aromatic Substitution (SₙAr) due to resonance stabilization of the Meisenheimer complex, 3-halopyridines are electronically mismatched for SₙAr . Therefore, transition-metal catalysis is mandatory.
Experimental Protocol: Pd-Catalyzed Amination & Salt Formation
The following self-validating protocol utilizes Buchwald-Hartwig cross-coupling to forge the C-N bond, followed by controlled acidic deprotection.
Step 1: Buchwald-Hartwig Cross-Coupling
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Procedure: Charge a Schlenk flask with 3-bromopyridine (1.0 eq), tert-butyl (2-aminoethyl)carbamate (Boc-ethylenediamine, 1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene. Degas via three freeze-pump-thaw cycles. Heat to 90°C for 12 hours.
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Mechanistic Rationale: The bidentate BINAP ligand forces the palladium center into a geometry that accelerates reductive elimination, preventing competitive β-hydride elimination of the aliphatic amine.
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Validation: Monitor via LC-MS. The product mass should show [M+H]⁺ corresponding to the Boc-protected intermediate.
Step 2: Workup and Purification
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Procedure: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica gel flash chromatography (DCM:MeOH gradient).
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Mechanistic Rationale: Removing trace transition metals is critical, as residual palladium can catalyze unwanted side reactions during deprotection or interfere with downstream biological assays.
Step 3: Deprotection and Dihydrochloride Precipitation
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Procedure: Dissolve the purified intermediate in minimal anhydrous dichloromethane (DCM). Cool to 0°C. Dropwise, add 4M HCl in 1,4-dioxane (5.0 eq). Stir for 2 hours while warming to room temperature.
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Mechanistic Rationale: Anhydrous HCl cleanly cleaves the Boc group (generating isobutylene and CO₂ gas). Because the solvent system (DCM/Dioxane) is non-polar, the highly polar dihydrochloride salt immediately precipitates out of solution, driving the reaction to completion and self-purifying the product.
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Validation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Confirm loss of the Boc group (singlet at ~1.4 ppm) via ¹H-NMR (D₂O).
Figure 1: Synthetic workflow for N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride via Pd-catalysis.
Mechanistic Applications in Drug Development
In medicinal chemistry, CAS 1965308-83-1 is highly prized for its dual-binding capability. It is frequently utilized in the synthesis of ATP-competitive kinase inhibitors.
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The Pyridine Motif (Hinge Binder): The nitrogen atom on the pyridine ring acts as a potent hydrogen-bond acceptor. In kinase targets (e.g., JAK or EGFR), this nitrogen interacts directly with the backbone amides of the kinase hinge region.
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The Ethylenediamine Motif (Solvent Channel Vector): The secondary amine provides a hydrogen-bond donor, while the flexible ethyl linker directs the primary amine out toward the solvent-exposed region. This primary amine can be further derivatized (e.g., via amidation or reductive amination) to attach fluorophores, PEG chains, or E3-ligase recruiting ligands (for PROTACs).
Figure 2: Mechanistic binding logic of the N1-Pyridin-3-yl-ethane-1,2-diamine scaffold in kinase targets.
Safety, Handling, & Storage Protocols
Because the compound is a dihydrochloride salt, it exhibits specific handling requirements that differ from its free base counterpart:
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Hygroscopicity: The salt is moderately hygroscopic. Exposure to ambient humidity will cause the powder to clump and eventually deliquesce, altering its effective molecular weight and ruining stoichiometric calculations.
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Storage: Must be stored at 2°C to 8°C (or -20°C for long-term storage) under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container.
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Handling: Weighing should ideally be performed in a dry box or rapidly on a benchtop using anti-static weigh boats.
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Reconstitution: When preparing stock solutions for biological assays, dissolve directly in 100% DMSO to a concentration of 10 mM or 50 mM, aliquot into single-use vials, and freeze at -80°C to prevent repeated freeze-thaw degradation.
